Aripiprazole-d8 N1-Oxide is classified under the category of pharmaceutical compounds, specifically as a psychotropic agent. It is derived from aripiprazole, which is known for its partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors, contributing to its therapeutic effects. The compound can be sourced from specialized chemical suppliers that provide deuterated compounds for research purposes .
The synthesis of Aripiprazole-d8 N1-Oxide involves several key steps that typically include:
Research indicates that the synthesis process requires careful monitoring of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of Aripiprazole-d8 N1-Oxide features a quinolinone core with multiple substituents, including a piperazine ring and deuterated positions. The presence of chlorine atoms and the nitrogen oxide group are critical for its pharmacological activity.
Aripiprazole-d8 N1-Oxide can participate in various chemical reactions typical for nitrogen-containing heterocycles, including:
These reactions are essential for understanding the metabolic pathways and potential interactions within biological systems .
The mechanism of action of Aripiprazole-d8 N1-Oxide aligns closely with that of aripiprazole itself. It functions primarily through:
The incorporation of deuterium does not significantly alter this mechanism but allows for enhanced tracking in pharmacokinetic studies .
Aripiprazole-d8 N1-Oxide exhibits several notable physical and chemical properties:
These properties are critical for researchers when considering formulation and application in experimental settings .
Aripiprazole-d8 N1-Oxide serves several important roles in scientific research:
Aripiprazole-d8 N1-Oxide (systematic name: 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydro-2(1H)-quinolinone-d8 N1-oxide) is characterized by two deliberate molecular modifications to the aripiprazole scaffold. The compound features eight deuterium atoms (²H or D) strategically replacing hydrogen atoms at specific positions—primarily on the piperazine and butoxy linker moieties—resulting in a molecular mass of 464.38 g/mol, compared to 456.43 g/mol for the non-deuterated Aripiprazole N1-Oxide [5] [6]. This isotopic enrichment creates a distinct mass difference detectable via mass spectrometry. The second critical modification is the N1-oxidation at the piperazine nitrogen, adding an oxygen atom (molecular formula: C₂₃H₁₹D₈Cl₂N₃O₃) and significantly altering the molecule's polarity and electronic distribution.
Spectroscopic characterization reveals notable differences from the parent compound:
Table 1: Structural and Physicochemical Properties of Aripiprazole-d8 N1-Oxide
Property | Aripiprazole-d8 N1-Oxide | Aripiprazole N1-Oxide | Aripiprazole-d8 |
---|---|---|---|
Molecular Formula | C₂₃H₁₉D₈Cl₂N₃O₃ | C₂₃H₂₇Cl₂N₃O₃ | C₂₃H₁₉D₈Cl₂N₃O₂ |
Molecular Weight (g/mol) | 464.38 | 456.38 | 456.43 |
CAS Number | Not Assigned | 573691-09-5 | 1089115-06-9 |
Key Modifications | Deuteration + N-Oxidation | N-Oxidation | Deuteration |
Primary Use | Analytical Standard | Metabolic Reference | Quantitative Standard |
The strategic incorporation of eight deuterium atoms into the aripiprazole structure serves multiple advanced research applications, leveraging the kinetic isotope effect (KIE) and mass differentiation without altering inherent receptor interactions. Deuterium, being twice the mass of hydrogen, forms stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This bond strength difference can potentially slow enzymatic transformations at or near deuterated sites—a phenomenon particularly relevant for aripiprazole, which undergoes extensive hepatic metabolism via dehydrogenation, hydroxylation, and N-dealkylation pathways mediated by CYP2D6 and CYP3A4 enzymes [4] [7]. Aripiprazole-d8 (without N-oxide modification) exhibits altered metabolic kinetics in vitro, with studies demonstrating reduced rates of formation for the major active metabolite dehydroaripiprazole when deuterium is positioned at metabolic soft spots. This metabolic stability enhancement makes deuterated analogs valuable for investigating enzyme-specific degradation pathways and designing deuterium-enhanced compounds with optimized pharmacokinetic profiles [5].
In analytical chemistry, Aripiprazole-d8 N1-Oxide fulfills a critical role as an isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification. Its near-identical chemical behavior to non-deuterated analytes ensures co-elution during chromatography, while the +8 m/z mass shift provides unambiguous detection in selected reaction monitoring (SRM) transitions. This enables highly precise correction for matrix effects, extraction efficiency variations, and instrument fluctuations. Crucially, the inclusion of both modifications (deuteration and N-oxidation) allows simultaneous quantification of multiple aripiprazole metabolites—including dehydroaripiprazole, aripiprazole N1-oxide, and parent drug—within a single analytical run, significantly improving the accuracy of metabolic profiling studies in clinical and forensic contexts [2] [5] [7].
Table 2: Analytical Advantages of Aripiprazole-d8 N1-Oxide in Mass Spectrometry-Based Assays
Application Context | Function of Aripiprazole-d8 N1-Oxide | Impact on Data Quality |
---|---|---|
Forensic Hair Analysis | Internal standard for N-oxide metabolite quantification | Reduces matrix effects; achieves <5% RSD precision in multi-segment hair analysis [2] [7] |
Metabolic Stability Assays | Tracking isotope effects on CYP-mediated N-oxidation | Quantifies intrinsic clearance differences due to deuteration |
Pharmacokinetic Studies | Normalizing extraction efficiency of polar metabolites | Enables accurate AUC calculations for oxidized metabolites |
Polypharmacy Investigations | Specific detection amidst co-administered drugs | Avoids ion suppression/interference from complex biological samples |
Aripiprazole undergoes complex biotransformation in humans, with N1-oxidation representing a minor but toxicologically relevant metabolic pathway. The non-deuterated Aripiprazole N1-Oxide is formed via cytochrome P450 (predominantly CYP3A4)-mediated oxidation of the piperazine nitrogen, yielding a highly polar metabolite detectable in plasma, urine, and keratinized matrices like hair. Though less abundant than dehydroaripiprazole (which constitutes ~40% of circulating metabolites), the N1-oxide derivative provides crucial retrospective evidence of aripiprazole exposure in forensic investigations due to its extended detection window and stability in hair matrices [4] [6]. Segmental hair analysis leverages the consistent growth rate of hair (approximately 1 cm/month) to establish historical drug exposure timelines. Aripiprazole N1-Oxide, alongside the parent drug and dehydroaripiprazole, can be quantified in 1-cm hair segments for up to six months post-administration, providing an invaluable record of medication adherence or surreptitious exposure [2] [7].
The detection and quantification of aripiprazole metabolites—including the N1-oxide—in keratinized matrices require extremely sensitive and selective techniques due to low concentrations (typically 0.024–11 ng/mg for parent drug in hair) and complex biological interferences. Here, Aripiprazole-d8 N1-Oxide serves as an indispensable analytical calibrator and internal standard. Its use in multi-analyte LC-MS/MS methods enables accurate measurement of metabolite-to-parent ratios (MPRs), which can distinguish chronic therapeutic use from acute overdose scenarios. For instance, elevated MPRs for dehydroaripiprazole and N1-oxide relative to aripiprazole suggest chronic exposure, while disproportionate parent drug concentrations may indicate recent ingestion. Furthermore, segmental analysis with deuterated internal standards has revealed unexpected metabolic patterns in postmortem toxicology, such as the persistence of N1-oxide in distal hair segments (up to 5–6 cm from scalp) in deceased psychiatric patients, indicating sustained medication exposure months prior to death [2] [7]. This detailed longitudinal profiling assists forensic pathologists in correlating drug exposure patterns with causes of death, especially in cases involving polypharmacy—a common occurrence in mental health populations where aripiprazole is frequently co-administered with antidepressants, anxiolytics, or mood stabilizers [7].
Table 3: Key Metabolites of Aripiprazole Detected in Forensic Analyses
Metabolite | Structure vs. Parent Drug | Median Concentration Range in Hair | Significance in Toxicology |
---|---|---|---|
Dehydroaripiprazole | Dehydrogenated quinolinone moiety | 0.020–11 ng/mg [2] | Primary active metabolite; indicates chronic exposure |
Aripiprazole N1-Oxide | Piperazine nitrogen oxidation | 0.015–0.5 ng/mg (estimated) | Confirms metabolic processing; stable in keratinized matrices |
Monohydroxylated Aripiprazole | Aliphatic hydroxylation | Below quantification limits in hair | Minor pathway; rarely monitored in forensic work |
Aripiprazole (Parent) | N/A | 0.024–11 ng/mg [7] | Indicates recent exposure if disproportionately high |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1